1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
This compound belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core with sulfone (5,5-dioxide) and thione functional groups. The 4-fluorophenyl and phenyl substituents at positions 1 and 3 introduce steric and electronic effects critical for its physicochemical and biological properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMOCQPWHFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈F₂N₂O₂S
- Molecular Weight : 356.4 g/mol
- CAS Number : 879929-10-9
The compound features a thieno[3,4-d]imidazole core structure, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds within the thienoimidazole class exhibit significant antimicrobial activity. A study evaluating various derivatives found that modifications at the phenyl ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| This compound | 12 µg/mL | Staphylococcus aureus |
| Another derivative | 8 µg/mL | Escherichia coli |
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors.
Neuroprotective Effects
Recent studies have suggested that compounds similar to this thienoimidazole can act as neuroprotective agents. They may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study tested various thienoimidazole derivatives against clinical isolates of bacteria. The results indicated that the fluorinated derivatives showed enhanced activity compared to non-fluorinated counterparts. The study highlighted the importance of fluorine substitution in improving antimicrobial properties. -
Evaluation of Anticancer Activity :
In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells exhibited increased early apoptotic markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Aromatic Substitutions
- 1,3-Bis(4-fluorophenyl) Analog (): Formula: C₁₇H₁₂F₂N₂O₃S₂; MW: 394.41 g/mol.
Non-Aromatic Substitutions
- 1-Methyl Analog (): Formula: C₇H₁₀N₂O₂S₂; MW: 218.30 g/mol.
Functional Group Variations
- Thione vs. Oxo ( vs. Target Compound): The oxo group in 1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide replaces the thione, altering electronic density. Thione’s sulfur atom offers stronger hydrogen-bonding capability, which may enhance receptor binding compared to the carbonyl oxygen .
- Mercapto Derivative (): The -SH group in 1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide introduces redox reactivity, making it prone to oxidation but useful in metal chelation or covalent inhibitor design .
Stereochemical Considerations
- Cis-Configuration (): The stereochemistry (3aR,6aS) in analogs like (3aR,6aS)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide influences spatial arrangement, affecting interactions with chiral biological targets. Enantiomeric purity is critical for pharmaceutical efficacy .
Physicochemical Properties
*Calculated based on analogous structures.
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, and what are their efficiency benchmarks?
Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. For example, describes an efficient protocol starting from bromothiophene derivatives and fluorophenylhydrazine, achieving yields of 65–75% after purification. Key steps include:
- Cyclization under acidic conditions (e.g., H₂SO₄) to form the thienoimidazole core.
- Sulfonation using sulfur trioxide to introduce the 5,5-dioxide moiety.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization often requires adjusting reaction time (12–24 hours) and temperature (80–120°C) .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and sulfur oxidation state?
Methodological Answer: Use a combination of spectral and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and fluorine coupling patterns (e.g., 4-fluorophenyl resonance at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolve the tetrahydrothienoimidazole ring conformation and sulfur oxidation states (5,5-dioxide groups show S=O stretching at 1150–1250 cm⁻¹ in IR) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 435.2) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to SDS guidelines (e.g., ):
- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
- Work in a fume hood due to potential inhalation hazards.
- Store in airtight containers away from oxidizing agents.
- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as conflicting IC₅₀ values across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Statistical models : Apply ANOVA to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) and concentration gradients .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo-imidazole derivatives in ) to identify trends in substituent effects on activity .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to model sulfur-centered redox behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina, focusing on the fluorophenyl group’s electrostatic contributions .
- MD simulations : Analyze stability in aqueous vs. lipid environments (NAMD software, 100-ns trajectories) .
Q. How can synthetic pathways be optimized for scalability while minimizing byproduct formation?
Methodological Answer:
- Process control : Implement continuous-flow reactors (, RDF2050108) to enhance heat/mass transfer and reduce reaction time by 30% .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., desulfonated intermediates) and adjust stoichiometry (e.g., 1.2 eq. SO₃) .
Q. What methodological frameworks are suitable for studying the compound’s role in multi-target drug discovery?
Methodological Answer:
- Network pharmacology : Map interactions using STRING or KEGG databases to identify synergistic targets (e.g., kinases and GPCRs) .
- High-throughput screening : Employ fragment-based libraries to assess binding affinity across 500+ targets (e.g., Eurofins Panlabs panel) .
- CRISPR-Cas9 validation : Knock out candidate targets in cell models to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
